molecular formula C15H13N3O2 B3317730 6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile CAS No. 97125-17-2

6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile

Cat. No. B3317730
CAS RN: 97125-17-2
M. Wt: 267.28 g/mol
InChI Key: IEMPEJJXRNFGEN-UHFFFAOYSA-N
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Description

“6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile” is a chemical compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 . It is used in various chemical reactions and has several applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C15H13N3O2 . The specific details about its linear structure formula or InChI Key are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as boiling point, density, etc., are not provided in the search results . These properties can be determined through specific experimental procedures.

Scientific Research Applications

Corrosion Inhibition

6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile and related compounds are being researched for their potential use as corrosion inhibitors. Studies have shown that derivatives of 2-aminopyridine, which share structural similarities with the compound , effectively prevent corrosion in various metals. For instance, derivatives like DPPN, DHPN, and DMPN have demonstrated significant protective capabilities, with efficiency reaching over 95% in acidic environments. This effect is attributed to their ability to adsorb at the metal/electrolyte interface, creating a protective layer and retarding corrosion (Verma et al., 2018).

Synthesis of Pharmacologically Active Compounds

The compound is also utilized in synthesizing various pharmacologically active molecules. For instance, similar structures have been used in the synthesis of pyranopyrazoles, which are created using isonicotinic acid as an organocatalyst. These processes exemplify an efficient, green method for producing pharmacologically active compounds (Zolfigol et al., 2013).

Anticancer Research

There's ongoing research into the anticancer potential of compounds structurally related to this compound. Spectroscopic calculations, surface analysis, and molecular docking studies suggest that similar compounds could act as potential anticancer agents. For example, studies involving 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile have provided insights into their reactivity and interaction with cancer cells (Eşme, 2021).

Alzheimer’s Disease Research

In the field of neurodegenerative diseases, derivatives of nicotinonitriles are being explored for their potential use in detecting Alzheimer’s disease. Compounds like [18F]FDDNP, which shares a common structural framework with this compound, are used in PET scans to detect neurofibrillary tangles and beta-amyloid plaquesin the brains of living Alzheimer's disease patients. This noninvasive technique aids in the diagnostic assessment and monitoring of experimental treatments for Alzheimer's disease (Shoghi-Jadid et al., 2002).

Molecular Mechanism Studies in Drug Resistance

The compound and its analogs are also studied for their role in understanding the structure-activity relationship and molecular mechanisms in drug-resistant cancer cells. Research in this area focuses on how modifications of the compound can enhance its effectiveness against multiple drug-resistant cancer cells, providing valuable insights into developing new anticancer therapies (Das et al., 2009).

Safety and Hazards

The specific safety and hazard information for “6-Amino-2-ethoxy-5-formyl-4-phenylnicotinonitrile” is not available in the search results . Safety data sheets (SDS) usually provide this information, including signal word, hazard statements, precautionary statements, etc.

properties

IUPAC Name

6-amino-2-ethoxy-5-formyl-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-20-15-11(8-16)13(10-6-4-3-5-7-10)12(9-19)14(17)18-15/h3-7,9H,2H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMPEJJXRNFGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=N1)N)C=O)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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